molecular formula C20H32N2O2 B11502442 (1Z,1'Z)-1,1'-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one)

(1Z,1'Z)-1,1'-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one)

Cat. No.: B11502442
M. Wt: 332.5 g/mol
InChI Key: PEMLPACMQJOXII-NFLUSIDLSA-N
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Description

(1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) is a complex organic compound with a unique structure It features a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a diketone

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional ketone or carboxylic acid groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features might allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas like cancer or infectious diseases.

Industry

In industrial applications, (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) could be used as a precursor for the production of advanced materials, such as polymers or nanomaterials. Its unique chemical properties might also make it useful in catalysis or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) would depend on its specific application. In a biological context, the compound might exert its effects by binding to specific molecular targets, such as enzymes or receptors. This binding could modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) include other quinoxaline derivatives, such as:

  • 2,3-dimethylquinoxaline
  • 2,3-diphenylquinoxaline
  • 2,3-dihydroquinoxaline

Uniqueness

What sets (1Z,1’Z)-1,1’-octahydroquinoxaline-2,3-diylidenebis(3,3-dimethylbutan-2-one) apart from these similar compounds is the presence of the 3,3-dimethylbutan-2-one groups. These groups introduce additional steric and electronic effects, which can influence the compound’s reactivity and interactions with other molecules. This makes it a unique and valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

(1Z)-1-[(3Z)-3-(3,3-dimethyl-2-oxobutylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C20H32N2O2/c1-19(2,3)17(23)11-15-16(12-18(24)20(4,5)6)22-14-10-8-7-9-13(14)21-15/h11-14,21-22H,7-10H2,1-6H3/b15-11-,16-12-

InChI Key

PEMLPACMQJOXII-NFLUSIDLSA-N

Isomeric SMILES

CC(C(=O)/C=C/1\NC2C(N\C1=C/C(=O)C(C)(C)C)CCCC2)(C)C

Canonical SMILES

CC(C)(C)C(=O)C=C1C(=CC(=O)C(C)(C)C)NC2CCCCC2N1

Origin of Product

United States

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